molecular formula C11H17NO B12124647 3-(1-Aminopentyl)phenol

3-(1-Aminopentyl)phenol

Cat. No.: B12124647
M. Wt: 179.26 g/mol
InChI Key: BGANQTLHQOGKPH-UHFFFAOYSA-N
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Description

3-(1-Aminopentyl)phenol is an organic compound with the molecular formula C({11})H({17})NO It consists of a phenol group substituted at the third position with a 1-aminopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopentyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 1-bromopentane.

    Alkylation: Phenol undergoes alkylation with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-pentylphenol.

    Amination: The 3-pentylphenol is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amino group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to facilitate the amination process, and advanced purification techniques like distillation and crystallization ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopentyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(1-aminopentyl)quinone.

    Reduction: Formation of N-alkylated derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

3-(1-Aminopentyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Mechanism of Action

The mechanism of action of 3-(1-Aminopentyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminoethyl)phenol: Similar structure but with a shorter alkyl chain.

    3-(1-Aminopropyl)phenol: Intermediate chain length.

    3-(1-Aminobutyl)phenol: Slightly shorter chain than 3-(1-Aminopentyl)phenol.

Uniqueness

This compound is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its shorter-chain analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1-aminopentyl)phenol

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3

InChI Key

BGANQTLHQOGKPH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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